
Methylmelamine
Overview
Description
Methylmelamine, also known as N-methylmelamine, is a nitrogen-containing heterocyclic compound with a wide range of applications in scientific research, including biochemical and physiological studies. This compound is a derivative of melamine and is composed of three carbon atoms and one nitrogen atom, forming a five-membered ring structure. It has a molecular weight of 101.13 g/mol and a melting point of 300°C. This compound has been widely used in the fields of organic synthesis and pharmaceuticals, and it is also used as a reagent in biochemical and physiological studies.
Scientific Research Applications
Anti-Tumor Agents : N-Methylmelamines, such as hexamethylmelamine (HMM), have been investigated for nearly forty years as potential anti-tumor agents. HMM showed activity against ovarian and lung cancer, with side effects including nausea, vomiting, neuropathy, and myelosuppression (Judson, 1990).
Polymer Chemistry : N-Methylmelamines are used in the manufacturing of modified melamine formaldehyde resins and other polymer building blocks, which help reduce carcinogenic formaldehyde. Their solubility, melting points, and other physical properties are significant for their application in polymer chemistry (List et al., 2016).
Chemosterilants : Substituted melamines, including methylmelamines, have been tested as chemosterilants against house flies. Methylmelamines with certain structures showed effectiveness in inhibiting hatch or pupation (Labrecque et al., 1968).
Toxicity Studies : Research on the toxicity of contaminants in pet food, including N-methylmelamine, has been conducted. These studies help understand the impact of such compounds on renal toxicity in animals (Dobson et al., 2008).
Cytotoxicity Analysis : The cytotoxicity of hexathis compound and its derivatives on various cell lines, including PC6 plasmacytoma cells, has been investigated. The study found that N-methylolmelamines are more toxic than HMM itself (Rutty & Abel, 1980).
Vinylmelamines in Polymerization : Vinyl functionalized melamine derivatives, including methylmelamines, have been synthesized for use in cross-linking based on polymerization, as potential substitutes for formaldehyde in melamine resins (Irrgeher et al., 2011).
Health Impacts : Studies have been conducted on the health impacts of melamine, including its effect on oocyte architecture, development, and fertility in mice, indicating its potential toxicity in reproductive health (Duan et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Methylmelamine, a derivative of melamine, is a compound that has been incorporated into a number of compounds which have evoked interest as antitumor agents It’s known that melamine derivatives have been used in the production of various products such as wood panels, paints, coatings, foam seatings, mattresses, and automotive brake tubes .
Mode of Action
Methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion .
Biochemical Pathways
For instance, melamine is used in the production of melamine-formaldehyde (MF) resins .
Pharmacokinetics
Studies on hexathis compound (hmm), a related compound, have shown that it and its main metabolites undergo extensive demethylation . More research is needed to fully understand the ADME properties of this compound.
Result of Action
It’s known that melamine derivatives have been used in the production of various products, indicating their potential to interact with and modify various materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, melamine and its derivatives are used in a variety of industrial and domestic applications, suggesting that their action can be influenced by the specific conditions of these applications . .
properties
IUPAC Name |
2-N-methyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPRMNBTVRDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158777 | |
| Record name | Melamine, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13452-77-2 | |
| Record name | Methylmelamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melamine, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
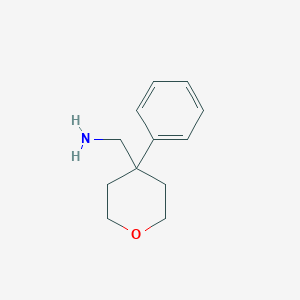
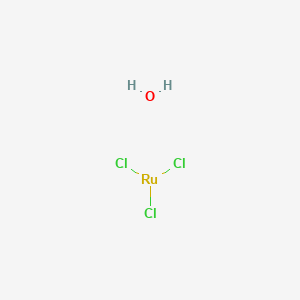
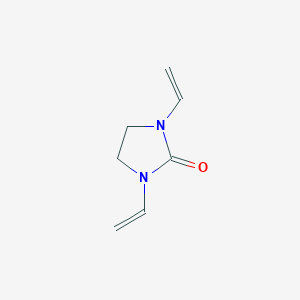
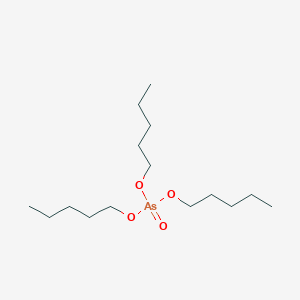


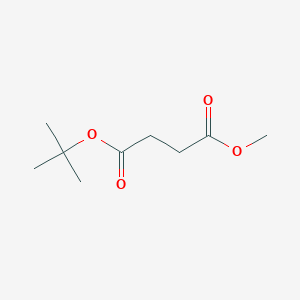

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)


![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)